molecular formula C7H7FO4S2 B13218820 Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No.: B13218820
M. Wt: 238.3 g/mol
InChI Key: JQGHEQUPFNDLKX-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate typically involves the introduction of the fluorosulfonyl group into the thiophene ring. One common method is the direct fluorosulfonylation of thiophene derivatives using fluorosulfonyl radicals. This approach is efficient and allows for the selective introduction of the fluorosulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation reactions using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF. These methods are advantageous due to their scalability and the ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. This interaction can affect various molecular pathways, making the compound useful in studying and modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to its combination of a thiophene ring with a fluorosulfonyl group and a methyl ester group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H7FO4S2

Molecular Weight

238.3 g/mol

IUPAC Name

methyl 3-fluorosulfonyl-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C7H7FO4S2/c1-4-3-13-5(7(9)12-2)6(4)14(8,10)11/h3H,1-2H3

InChI Key

JQGHEQUPFNDLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1S(=O)(=O)F)C(=O)OC

Origin of Product

United States

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